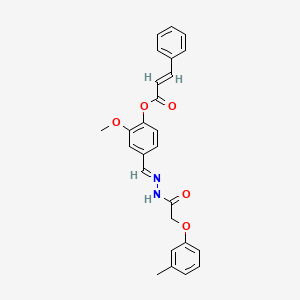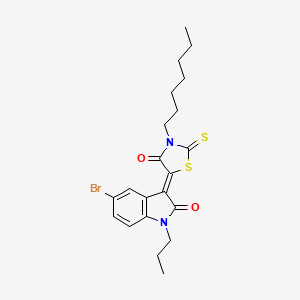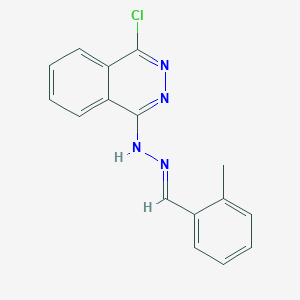
2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate is an organic compound with the molecular formula C26H24N2O5 and a molecular weight of 444.48 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a cinnamate moiety and a hydrazone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate typically involves the reaction of 2-methoxy-4-formylphenyl cinnamate with 2-(m-tolyloxy)acetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and hydrazone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cinnamate and hydrazone moieties.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted derivatives at the methoxy or hydrazone positions.
Aplicaciones Científicas De Investigación
2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form hydrogen bonds with various biological molecules, potentially inhibiting or modulating their activity. The cinnamate moiety may also contribute to its biological effects by interacting with cellular pathways involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl thiophene-2-carboxylate
Uniqueness
2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate is unique due to its specific combination of a cinnamate moiety and a hydrazone linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
477729-28-5 |
|---|---|
Fórmula molecular |
C26H24N2O5 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H24N2O5/c1-19-7-6-10-22(15-19)32-18-25(29)28-27-17-21-11-13-23(24(16-21)31-2)33-26(30)14-12-20-8-4-3-5-9-20/h3-17H,18H2,1-2H3,(H,28,29)/b14-12+,27-17+ |
Clave InChI |
UHGURADEZVQQBK-CQDURRFESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15085582.png)
![5-(2,4-Dichlorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15085591.png)
![2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15085599.png)
![Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085605.png)
![5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085607.png)


![2-[(E)-[3-(4-pyridyl)-5-sulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenol](/img/structure/B15085629.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15085636.png)
![4-[4-(Allyloxy)benzoyl]-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085645.png)

![N-(2,5-Dimethylphenyl)-2-[(3Z)-3-(3-isopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15085658.png)
![N'-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15085664.png)

